Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
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Overview
Description
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a dichlorothiophene ring, and a difluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the esterification of 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the dichlorothiophene ring may be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dichlorothiophene ring and difluoroacetate moiety play crucial roles in its binding affinity and specificity. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzyl 2-(2,5-dichlorothiophen-3-yl)acetate: Similar structure but lacks the difluoroacetate moiety.
Benzyl 2-(2,5-dichlorothiophen-3-yl)propanoate: Similar structure with a propanoate group instead of difluoroacetate.
Benzyl 2-(2,5-dichlorothiophen-3-yl)butanoate: Similar structure with a butanoate group instead of difluoroacetate.
Uniqueness: Benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H8Cl2F2O2S |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
benzyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H8Cl2F2O2S/c14-10-6-9(11(15)20-10)13(16,17)12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
HSFRSRKIVURMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F |
Origin of Product |
United States |
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